alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol
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Overview
Description
2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically involves the reaction of 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one with 4-methylpyridin-2-amine. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The imidazo[1,2-a]pyridine ring system can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the imidazo[1,2-a]pyridine ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazo[1,2-a]pyridine ring system provides a versatile scaffold for further functionalization.
Biological Activity
Alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are known for their significant pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The introduction of trifluoromethyl groups into these structures often enhances their biological activity due to increased lipophilicity and metabolic stability. The compound has shown promise in various preclinical studies.
Synthesis
The synthesis of this compound can be achieved through several methodologies. A notable approach involves the three-component aza-Friedel–Crafts reaction, which allows for the efficient formation of imidazo[1,2-a]pyridine derivatives under mild conditions. This method has been shown to yield compounds with moderate to good yields while maintaining functional group tolerance .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds containing this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values in the nanomolar range against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .
A detailed analysis of structure-activity relationships indicates that modifications at specific positions on the imidazo ring can enhance biological activity. For example, compounds with electron-withdrawing groups like trifluoromethyl showed improved potency compared to their non-fluorinated analogs .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
1 | HCC827 | 0.126 | Strong antiproliferative effect |
2 | MCF-7 | 0.87 | Selective for cancer cells |
3 | A549 | 1.75 | Moderate activity |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has shown anti-inflammatory properties. Studies suggest that these compounds inhibit key enzymes involved in inflammatory pathways, such as Phospholipase A2 (PLA2), with IC50 values indicating significant efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of a trifluoromethyl group significantly contributes to the biological activity of imidazo[1,2-a]pyridines. The electron-withdrawing nature of the trifluoromethyl moiety enhances the electrophilicity of the imidazole nitrogen, facilitating interactions with biological targets.
Key Findings from SAR Studies:
- Trifluoromethyl Substitution : Enhances lipophilicity and metabolic stability.
- Positioning of Functional Groups : Substituents at positions 3 and 6 on the imidazo ring are critical for activity.
- Hydrogen Bonding : Compounds capable of forming hydrogen bonds with target proteins show improved binding affinity.
Case Studies
Several case studies have been documented showcasing the efficacy of this compound in various biological assays:
- Anticancer Activity : A study reported that a derivative exhibited an IC50 value of 0.126 µM against HCC827 cells, outperforming standard chemotherapeutics .
- Enzyme Inhibition : Another study demonstrated that a related compound inhibited PLA2 with an IC50 value of 14.3 µM, indicating its potential as an anti-inflammatory agent .
- Docking Studies : Molecular docking simulations have provided insights into the binding modes of these compounds with their targets, suggesting strong interactions that correlate with observed biological activities .
Properties
Molecular Formula |
C9H7F3N2O |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanol |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5,8,15H |
InChI Key |
YKEKXCVCXSYJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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